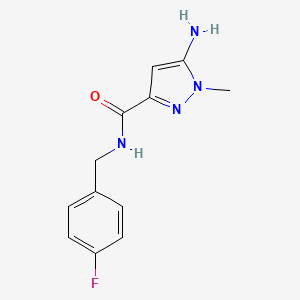
5-amino-N-(4-fluorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-N-(4-fluorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as PF-06463922, is a small molecule drug that has been developed as a potent and selective inhibitor of the receptor tyrosine kinase (RTK) c-Met. This drug has shown promising results in preclinical studies and is currently in clinical trials for the treatment of various types of cancer.
Mecanismo De Acción
5-amino-N-(4-fluorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide is a selective inhibitor of c-Met, which is a receptor tyrosine kinase that is overexpressed in many types of cancer. When c-Met is activated by its ligand, hepatocyte growth factor (HGF), it triggers a signaling cascade that promotes cancer cell proliferation, survival, invasion, and metastasis. 5-amino-N-(4-fluorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide binds to the kinase domain of c-Met and prevents its activation, thereby inhibiting the downstream signaling pathways that are responsible for these cancer-promoting effects.
Biochemical and Physiological Effects:
5-amino-N-(4-fluorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to have potent antitumor activity in preclinical models of cancer, both as a single agent and in combination with other anticancer drugs. This drug has been shown to inhibit c-Met signaling, which is known to play a critical role in cancer cell proliferation, survival, invasion, and metastasis. 5-amino-N-(4-fluorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-amino-N-(4-fluorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide has several advantages for use in laboratory experiments. It is a small molecule drug that is easy to synthesize and can be administered orally, which makes it convenient for use in animal studies. It has also been shown to have potent and selective activity against c-Met, which makes it a useful tool for studying the role of this receptor in cancer biology. However, like any drug, 5-amino-N-(4-fluorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide has some limitations. It may not be effective in all types of cancer, and its efficacy may be limited by the development of drug resistance.
Direcciones Futuras
There are several future directions for research on 5-amino-N-(4-fluorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide. One area of interest is the development of biomarkers that can predict which patients are most likely to respond to this drug. Another area of interest is the combination of 5-amino-N-(4-fluorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide with other anticancer drugs, such as immune checkpoint inhibitors or chemotherapy, to enhance its antitumor activity. Additionally, further studies are needed to determine the optimal dosing and schedule of 5-amino-N-(4-fluorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide for the treatment of different types of cancer. Finally, the long-term safety and efficacy of this drug need to be evaluated in clinical trials.
Métodos De Síntesis
The synthesis of 5-amino-N-(4-fluorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide involves several steps, starting with the reaction of 4-fluorobenzylamine with methyl isonicotinate to form the intermediate N-(4-fluorobenzyl)-N-methylisonicotinamide. This intermediate is then reacted with hydrazine to form the pyrazole ring, followed by the addition of an amino group and a carboxamide group to complete the synthesis of 5-amino-N-(4-fluorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide.
Aplicaciones Científicas De Investigación
5-amino-N-(4-fluorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied in preclinical models of cancer, where it has shown potent antitumor activity both as a single agent and in combination with other anticancer drugs. This drug has been shown to inhibit c-Met signaling, which is known to play a critical role in cancer cell proliferation, survival, invasion, and metastasis. 5-amino-N-(4-fluorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Propiedades
IUPAC Name |
5-amino-N-[(4-fluorophenyl)methyl]-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O/c1-17-11(14)6-10(16-17)12(18)15-7-8-2-4-9(13)5-3-8/h2-6H,7,14H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFXQSULFVBAFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NCC2=CC=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(4-fluorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2792217.png)

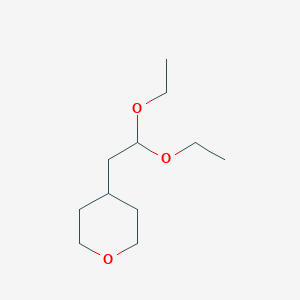
![ethyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2792223.png)
![2-[Methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B2792225.png)
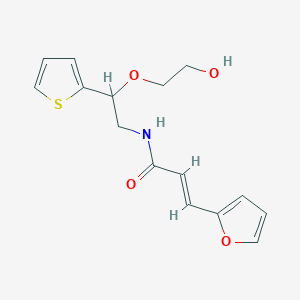
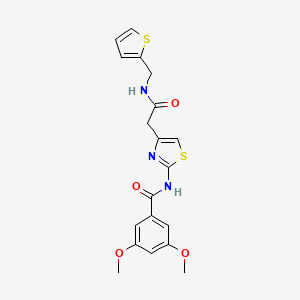
![2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2792230.png)
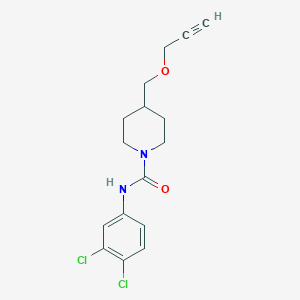
![7-Bromo-2-chloro-6-methylthieno[3,2-d]pyrimidine](/img/structure/B2792234.png)

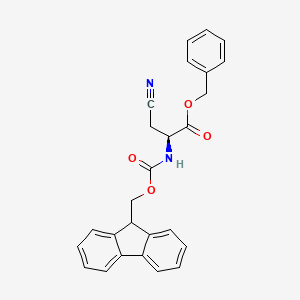
![7-[(2-Chlorophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione](/img/structure/B2792238.png)